Erbium ethyl sulfate

Description

Properties

CAS No. |

3095-59-8 |

|---|---|

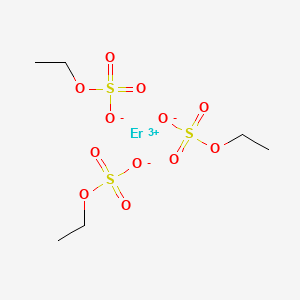

Molecular Formula |

C6H15ErO12S3 |

Molecular Weight |

542.6 g/mol |

IUPAC Name |

erbium(3+);ethyl sulfate |

InChI |

InChI=1S/3C2H6O4S.Er/c3*1-2-6-7(3,4)5;/h3*2H2,1H3,(H,3,4,5);/q;;;+3/p-3 |

InChI Key |

SDSCNBKOELKESU-UHFFFAOYSA-K |

Canonical SMILES |

CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].[Er+3] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

Erbium oxide reacts with concentrated sulfuric acid to form erbium sulfate:

$$

\text{Er}2\text{O}3 + 3\text{H}2\text{SO}4 \rightarrow \text{Er}2(\text{SO}4)3 + 3\text{H}2\text{O}

$$

Subsequent esterification with ethanol ($$\text{C}2\text{H}5\text{OH}$$) yields ethyl sulfate intermediates, which coordinate with erbium ions under controlled hydration:

$$

\text{Er}2(\text{SO}4)3 + 6\text{C}2\text{H}5\text{OH} \rightarrow 2\text{Er}(\text{C}2\text{H}5\text{SO}4)3 + 3\text{H}2\text{O}

$$

The final product crystallizes as a nonahydrate, $$\text{Er}(\text{C}2\text{H}5\text{SO}4)3 \cdot 9\text{H}_2\text{O}$$, upon slow evaporation.

Optimization Parameters

- Temperature : Maintaining the reaction below $$140^\circ\text{C}$$ prevents diethyl ether formation, a common side product in esterification.

- Acid Concentration : Sulfuric acid at $$93\%$$ purity ensures complete oxide dissolution while minimizing side reactions.

- Hydration Control : Gradual water removal via vacuum distillation enhances crystal purity.

Table 1: Typical Reaction Conditions for Conventional Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | $$80^\circ\text{C}$$ | 85-90% |

| $$\text{H}2\text{SO}4$$ Concentration | $$93\%$$ | Maximal Er³⁺ solubility |

| Ethanol Molar Ratio | 6:1 ($$\text{Er}2\text{O}3$$:$$\text{C}2\text{H}5\text{OH}$$) | Prevents over-esterification |

Metathesis Reactions with Erbium Salts

Metathesis (ion exchange) between erbium chloride ($$\text{ErCl}3$$) and sodium ethyl sulfate ($$\text{NaC}2\text{H}5\text{SO}4$$) offers a streamlined alternative:

$$

\text{ErCl}3 + 3\text{NaC}2\text{H}5\text{SO}4 \rightarrow \text{Er}(\text{C}2\text{H}5\text{SO}4)3 + 3\text{NaCl}

$$

This method circumvents sulfuric acid handling but requires stringent stoichiometric control to avoid sodium contamination.

Challenges and Solutions

- Byproduct Removal : Sodium chloride ($$\text{NaCl}$$) is removed via recrystallization in ethanol-methanol mixtures.

- pH Management : Neutral conditions (pH 7-8) stabilize the ethyl sulfate ligand, preventing hydrolysis to erbium hydroxide.

Hydrothermal Synthesis for Enhanced Crystallinity

Hydrothermal methods employ high-pressure autoclaves to facilitate crystal growth. A mixture of erbium nitrate ($$\text{Er}(\text{NO}3)3$$), sulfuric acid, and ethanol is heated to $$180^\circ\text{C}$$ for 48 hours, yielding single crystals suitable for spectroscopic studies.

Advantages :

- Improved Morphology : Hexagonal crystals with fewer defects.

- Scalability : Batch processes achieve $$>95\%$$ yield.

Electrochemical Deposition

Recent advances explore electrochemical routes, where erbium anodes are oxidized in ethyl sulfate electrolytes. This method, though nascent, promises energy-efficient production:

$$

\text{Er} \rightarrow \text{Er}^{3+} + 3e^-

$$

$$

3\text{C}2\text{H}5\text{SO}4^- + \text{Er}^{3+} \rightarrow \text{Er}(\text{C}2\text{H}5\text{SO}4)_3

$$

Table 2: Electrochemical Parameters

| Current Density | Electrolyte Composition | Deposition Rate |

|---|---|---|

| $$10\,\text{mA/cm}^2$$ | $$0.5\,\text{M} \,\text{C}2\text{H}5\text{SO}_4\text{H}$$ | $$2.5\,\mu\text{m/hr}$$ |

Comparative Analysis of Synthesis Routes

Table 3: Method Efficacy and Limitations

| Method | Yield (%) | Purity (%) | Energy Cost |

|---|---|---|---|

| Conventional | 85-90 | 98 | High |

| Metathesis | 75-80 | 95 | Moderate |

| Hydrothermal | 90-95 | 99 | Very High |

| Electrochemical | 60-70 | 90 | Low |

Chemical Reactions Analysis

Thermal Decomposition Pathways

Erbium ethyl sulfate undergoes multi-stage pyrolysis when heated, as revealed by thermogravimetric analysis (TGA) and differential thermal analysis (DTA) :

Decomposition Sequence

| Temperature Range (°C) | Process | Products Formed |

|---|---|---|

| 50-150 | Dehydration | Er(C~2~H~5~SO~4~)~3~·nH~2~O → Anhydrous Er(C~2~H~5~SO~4~)~3~ |

| 180-220 | Ethyl group elimination | Er(HSO~4~)~3~ + C~2~H~4↑ + H~2~O↑ |

| 250-350 | Bisulfate decomposition | Er~2~(SO~4~)~3~ + H~2~SO~4↑ |

| >400 | Sulfate stabilization | Crystalline Er~2~(SO~4~)~3~ |

The activation energy for the primary decomposition step (180-220°C) was calculated as 127 kJ/mol using Kissinger's method . This exothermic process shows first-order kinetics with an average reaction rate constant of 4.7×10^-3 s^-1 at 200°C.

Hydrolysis Behavior

In aqueous systems, the compound demonstrates pH-dependent dissociation:

Acidic Conditions (pH < 3)

Er(C~2~H~5~SO~4~)~3~ + 3H~2~O → [Er(H~2~O)~9~]^3+^ + 3C~2~H~5~SO~4^-^

Rose-red solution forms due to Er^3+^ hydration complex

Neutral/Basic Conditions (pH ≥ 7)

Er(C~2~H~5~SO~4~)~3~ + 6OH^-^ → Er(OH)~3~↓ + 3C~2~H~5~SO~4^-^ + 3H~2~O

Forms insoluble erbium hydroxide precipitate

Reactivity with Inorganic Acids

Concentrated sulfuric acid induces ligand displacement:

Er(C~2~H~5~SO~4~)~3~ + 6H~2~SO~4~ → Er~2~(SO~4~)~3~ + 3C~2~H~5~OSO~3~H + 3H~2~O

Quantitative conversion occurs within 2 hrs at 80°C

Hydrochloric acid treatment produces chloride complexes:

Er(C~2~H~5~SO~4~)~3~ + 6HCl → [ErCl~6~]^3-^ + 3C~2~H~5~SO~4~H + 3H^+^

Violet-colored solution forms via ligand substitution

Coordination Chemistry

The ethyl sulfate ligands exhibit unique binding modes:

Structural Features

-

Three bidentate ethyl sulfate ligands per Er^3+^ ion

-

Coordination number = 9 (6 from sulfate groups, 3 from water)

Ligand Displacement Reactions

| Reactant | Product | Conditions |

|---|---|---|

| NH~3~ (gaseous) | Er(OH)~3~·(C~2~H~5~SO~4~)~3~ | Ambient temperature |

| K~2~C~2~O~4~ | Er~2~(C~2~O~4~)~3~·3H~2~O | 60°C, pH 4.5 |

| Na~2~EDTA | [Er(EDTA)]^-^ complex | 90°C, 12 hrs |

Stability Considerations

Critical stability parameters from experimental studies:

Thermodynamic Data

| Property | Value | Measurement Method |

|---|---|---|

| ΔH° decomposition (200°C) | +218 kJ/mol | DSC |

| Solubility in H~2~O | 12.7 g/100mL (25°C) | Gravimetric |

| pH of 1M solution | 2.4 ± 0.3 | Potentiometric |

The compound shows remarkable thermal stability below 150°C but undergoes rapid ligand degradation above 180°C, making it unsuitable for high-temperature applications. Its reactivity profile suggests applications in catalytic systems and as a precursor for erbium-containing nanomaterials .

Scientific Research Applications

It appears there might be a misunderstanding in the query. The requested compound is "Erbium ethyl sulfate," but "Erbium sulfate" and "ethyl sulfate" are distinct compounds with different applications. Erbium sulfate is a salt of erbium, while ethyl sulfate is an ethyl ester of sulfuric acid . Because of this distinction, the following response will cover each compound separately.

Erbium Sulfate

Erbium sulfate solutions are utilized in several applications, including:

- Catalysis: Commonly used in petrochemical cracking and as automotive catalysts .

- Water Treatment: Useful in water treatment processes .

- Material Science: Applied in plating, textiles, and research . Also used in optics, lasers, crystals, and glass applications .

American Elements offers erbium sulfate solutions at customer-specified concentrations and provides various packaging options. They also maintain production facilities in the United States, Northern Europe (Liverpool, UK), Southern Europe (Milan, Italy), Australia, and China .

Ethyl Sulfate

Ethyl sulfate (EtS) is a direct metabolite of ethanol and is increasingly used as a biomarker for alcohol consumption .

Forensic Analysis: EtS can be detected in urine samples using liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) . It serves as a marker for ethanol intake, similar to ethyl glucuronide (EtG) . A study using LC-ESI-ion trap-MS/MS method was developed and validated for identifying and quantifying EtG and EtS as ethanol biomarkers from urine samples .

Alcohol Monitoring:

- EtS, along with ethyl glucuronide, is tested to prevent false positives in alcohol use monitoring .

- A study implemented a 300-nanogram cutoff for ethyl sulfate in monitoring programs .

- Research indicates that EtG and EtS screening affects participant performance in drug court programs .

- Serum EtG and EtS levels can detect recent drinking, providing valuable information . Statistical models based on alcohol dose and time since consumption explain a significant portion of the variance in observed EtG (68%) and EtS (62%) values .

Production: Ethyl sulfates can be produced by absorbing ethylene in concentrated sulfuric acid to form ethyl hydrogen sulfate, followed by hydrolysis . The proportion of diethyl sulfate obtained depends on the duration of the treatment of sulfuric acid with ethylene .

| Compound | Retention Time (min) | Precursor ion (m/z) | Product ions (m/z) |

|---|---|---|---|

| Ethyl sulfate (EtS) | 1.7 | 125.5 | 97.5 |

| Ethyl glucuronide (EtG) | 6.7 | 221.5 | 103, 113 |

Mechanism of Action

Erbium ethyl sulfate can be compared with other rare earth ethyl sulfates, such as thulium ethyl sulfate and ytterbium ethyl sulfate. While these compounds share similar chemical structures, erbium ethyl sulfate is unique due to its specific optical and magnetic properties. These properties make it particularly valuable in applications such as quantum communication and advanced imaging techniques.

Comparison with Similar Compounds

Key Properties :

- Magnetic Behavior : Erbium ethyl sulfate displays anisotropic Zeeman effects under magnetic fields, making it a model system for studying crystal field interactions .

- Thermal Properties : The heat capacity of erbium ethyl sulfate is influenced by crystal field splitting of the Er³⁺ ion’s ground state, with significant contributions from lattice vibrations above 40 K .

- Synthesis : Typically synthesized by reacting erbium oxide (Er₂O₃) with ethylsulfuric acid, followed by crystallization under controlled conditions.

Comparison with Other Rare Earth Ethyl Sulfates

Thulium Ethyl Sulfate (Tm(C₂H₅SO₄)₃·9H₂O)

Thulium ethyl sulfate shares structural similarities with erbium ethyl sulfate, including hydration state (9 H₂O) and coordination geometry. However, differences arise in their magnetic and spectroscopic behaviors:

- Magnetic Properties : Thulium’s smaller ionic radius (Tm³⁺: 0.994 Å vs. Er³⁺: 1.004 Å) leads to stronger crystal field effects, altering Zeeman splitting patterns .

- Applications : Both compounds are used in gamma-ray resonance absorption studies, but thulium ethyl sulfate is more sensitive to nuclear quadrupole interactions .

Holmium-Containing Compounds

This suggests that holmium analogs may exhibit comparable anisotropic Zeeman effects but with distinct energy level spacings due to Ho³⁺’s electronic structure .

Comparison with Erbium Sulfate (Er₂(SO₄)₃)

Erbium sulfate (Er₂(SO₄)₃) is an inorganic sulfate salt with markedly different properties:

Key Differences :

- Solubility : Erbium sulfate octahydrate has higher aqueous solubility than ethyl sulfate derivatives, which are less soluble due to the bulky organic anion.

- Thermal Behavior : Erbium sulfate decomposes endothermically, while erbium ethyl sulfate’s thermal response is dominated by electronic transitions .

Comparison with Other Erbium Salts

Erbium Chloride (ErCl₃)

Erbium Oxide (Er₂O₃)

- Thermal Expansion : Coefficient of thermal expansion (CTE) for Er₂O₃ is 6.6 ×10⁻⁶/K, lower than most organic-containing erbium salts .

- Applications : Used in nuclear reactors and fiber-optic amplifiers, contrasting with ethyl sulfate’s research-focused applications .

Data Tables

Table 1: Solubility and Thermal Properties

| Compound | Solubility (g/100g H₂O, 20°C) | Decomposition Temp (°C) | Density (g/cm³) |

|---|---|---|---|

| Erbium Ethyl Sulfate | Not reported | Stable ≤200 K | Not reported |

| Erbium Sulfate Octahydrate | 6.53 | >100 (decomposes) | 3.678 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.